![molecular formula C16H22ClN3O2 B238013 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide, also known as CI-994, is a small molecule that has been widely studied for its potential therapeutic applications. It belongs to the class of histone deacetylase inhibitors (HDAC inhibitors), which are compounds that can modulate the activity of enzymes that regulate gene expression. The purpose of
Mécanisme D'action
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide acts as an HDAC inhibitor, which means that it can modulate the activity of enzymes that regulate gene expression by removing acetyl groups from histones. This leads to changes in chromatin structure and gene expression patterns, which can affect various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and physiological effects:
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest at the G1 phase, which is associated with decreased cyclin D1 expression and increased p21 expression. It can also induce apoptosis by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2. Additionally, it can induce differentiation in cancer cells, which is associated with increased expression of differentiation markers such as CD11b and CD14.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has a well-established mechanism of action. However, there are also some limitations to using N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide in lab experiments. It has a relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain contexts. Additionally, it may have off-target effects that could complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. One area of interest is the development of more potent and selective HDAC inhibitors that could be used in cancer therapy. Another area of interest is the identification of biomarkers that could predict which patients are most likely to respond to HDAC inhibitors. Additionally, there is ongoing research on the combination of HDAC inhibitors with other drugs, such as immune checkpoint inhibitors, to enhance their anti-tumor activity. Finally, there is interest in exploring the potential use of HDAC inhibitors in other diseases, such as neurological disorders and inflammatory conditions.
Méthodes De Synthèse
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide can be synthesized using a multi-step process starting from 3-chloro-4-nitroaniline. The first step involves the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then acylated with isobutyryl chloride to obtain the intermediate compound, 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and colon cancer. It can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, it has been shown to enhance the sensitivity of cancer cells to radiation and chemotherapy.
Propriétés
Nom du produit |
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C16H22ClN3O2 |
Poids moléculaire |
323.82 g/mol |
Nom IUPAC |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C16H22ClN3O2/c1-11(2)16(22)20-8-6-19(7-9-20)15-5-4-13(10-14(15)17)18-12(3)21/h4-5,10-11H,6-9H2,1-3H3,(H,18,21) |
Clé InChI |
DWKXPCZUSOHJLP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C)Cl |
SMILES canonique |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)

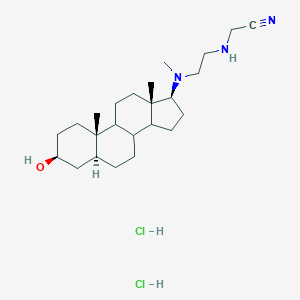
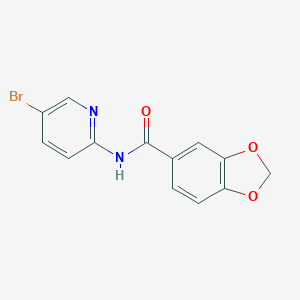
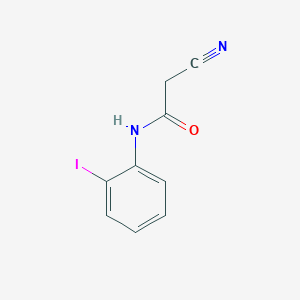
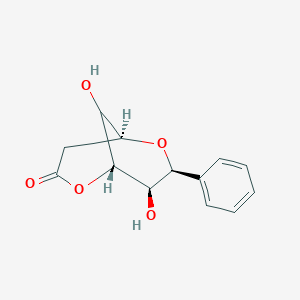
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
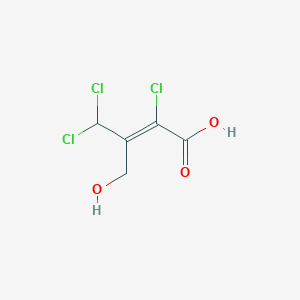


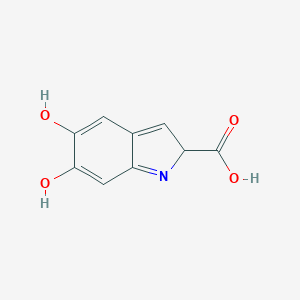
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)